Thermodynamic Properties of 1-Butyl-2,3-dimethyl-2H-imidazole Hydrobromide: A Comprehensive Technical Guide
Thermodynamic Properties of 1-Butyl-2,3-dimethyl-2H-imidazole Hydrobromide: A Comprehensive Technical Guide
Executive Summary
The rational design of ionic liquids (ILs) has revolutionized solvent engineering, catalysis, and pharmaceutical formulations. Among these, 1-butyl-2,3-dimethyl-2H-imidazole hydrobromide —more commonly referred to in literature as 1-butyl-2,3-dimethylimidazolium bromide ([bdmim][Br]) —serves as a critical model compound. By introducing a methyl group at the C2 position of the imidazolium ring, researchers effectively block the most acidic proton, drastically altering the hydrogen-bonding network, preventing carbene formation, and modifying the thermodynamic and transport properties of the system.
This whitepaper provides an in-depth analysis of the thermodynamic properties, aqueous solution behavior, and experimental handling of [bdmim][Br], tailored for researchers and drug development professionals investigating solute-solvent interactions and surface-active ionic liquids (SAILs).
Chemical Identity & Structural Causality
The substitution of the C2 proton with a methyl group transitions the well-known [bmim][Br] into [bdmim][Br]. This seemingly minor structural change has profound thermodynamic consequences. The C2 proton in standard imidazolium ILs acts as a strong hydrogen-bond donor. Methylating this position disrupts the strong cation-anion hydrogen bonding, which paradoxically can increase the melting point due to changes in crystal packing and entropy, rendering [bdmim][Br] a solid at room temperature[1][2].
Quantitative Thermophysical Profile
The baseline physical and thermodynamic properties of pure [bdmim][Br] dictate its handling and application parameters. Below is a consolidated profile of its pure state[2][3]:
| Property | Value | Method / Condition |
| CAS Number | 475575-45-2 | N/A |
| Molecular Formula | C₉H₁₇BrN₂ | N/A |
| Molar Mass | 233.15 g/mol | N/A |
| Physical State | Solid | At 25 °C |
| Melting Point | 95 – 97 °C | Differential Scanning Calorimetry (DSC) |
| Density ( ρ ) | 1.3149 g/cm³ | At 19 °C (Supercooled/Solid state) |
| Thermal Stability | Combustible | Exothermic decomposition at high temps |
Note: While solid at standard ambient temperature and pressure (SATP), [bdmim][Br] is highly hygroscopic and highly soluble in water, making its aqueous thermodynamic properties the primary focus for pharmaceutical and biological applications.
Synthesis and Purification Methodology
To achieve reliable thermodynamic measurements, [bdmim][Br] must be synthesized with ultra-high purity (>99%). Trace impurities, particularly water and unreacted halides, act as plasticizers and drastically skew density, heat capacity, and viscosity data.
Step-by-Step Synthesis Protocol
The synthesis relies on a straightforward Menschutkin reaction, but the purification steps are where thermodynamic reliability is established[4].
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Reagent Preparation: Chill 1,2-dimethylimidazole (1.0 eq) to 0 °C in a round-bottom flask under an inert nitrogen atmosphere to prevent oxidative degradation.
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Alkylation: Slowly add 1-bromobutane (1.0 eq) dropwise to the stirred 1,2-dimethylimidazole. The dropwise addition controls the exothermic nature of the quaternization.
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Reflux: Heat the reaction mixture to 80 °C and maintain stirring for 12 to 24 hours under nitrogen. The mixture will transition into a highly viscous liquid or precipitate as a solid salt[4].
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Washing: Wash the resulting crude product with ethyl acetate (3 × 30 mL) to extract unreacted starting materials. The biphasic separation isolates the IL.
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Vacuum Drying (Critical Step): Dissolve the washed product in a volatile solvent (e.g., chloroform), filter through diatomaceous earth to remove particulate impurities, and evaporate the solvent. Dry the final product under high vacuum at 70 °C for a minimum of 12 hours[4]. Causality: Water strongly hydrogen-bonds with the bromide anion; failing to dry the sample will artificially lower the measured viscosity and alter the apparent molar volume.
Synthesis and purification workflow for [bdmim][Br].
Thermodynamic Properties in Aqueous Solutions
In drug development, ILs are frequently evaluated as solubility enhancers or active pharmaceutical ingredient (API) stabilizers. The thermodynamic properties of [bdmim][Br] in aqueous solutions reveal its mechanism of action.
Apparent Molar Volume and Solute-Solvent Interactions
Density measurements of [bdmim][Br] mixed with amino acids (such as L-phenylalanine) allow researchers to calculate the apparent molar volume ( Vϕ ) and limiting apparent molar volume ( Vϕ0 ) [5].
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Mechanism: When [bdmim][Br] is introduced into an aqueous amino acid solution, the hydrophobic butyl chain of the imidazolium cation interacts with the hydrophobic side chains of the amino acid.
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Thermodynamic Signature: Studies by Fang et al. demonstrate that as temperature increases, the solute-solvent interactions weaken[5]. The transfer volume parameters indicate that hydrophobic-hydrophobic interactions between the [bdmim]⁺ cation and the non-polar moieties of APIs dominate the thermodynamic landscape, disrupting the structured hydration shell of water[5].
Viscosity B-Coefficients
Using the Jones-Dole equation, the viscosity B-coefficient of [bdmim][Br] solutions provides a quantitative measure of the IL's effect on water structure[5].
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A positive B-coefficient indicates that [bdmim][Br] acts as a "structure-maker" (kosmotrope) in specific concentration regimes, organizing water molecules around its charged imidazolium core and bromide anion.
Micellization and Surfactant Behavior
[bdmim][Br] exhibits properties of a Surface-Active Ionic Liquid (SAIL) . Because it possesses a charged hydrophilic headgroup (the imidazolium ring) and a hydrophobic tail (the butyl group), it can self-assemble into micelles in water[6].
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Critical Micelle Concentration (CMC): Thermodynamic parameters of micellization (such as the degree of counterion dissociation) can be derived from the slope changes in conductivity vs. concentration plots[6].
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Co-surfactant Effects: When mixed with traditional surfactants like Triton X-100 or Triton X-45, [bdmim][Br] alters the micellization thermodynamics, generally decreasing the CMC of the primary surfactant by shielding electrostatic repulsions between headgroups[6].
Experimental Protocol: Thermodynamic Profiling of IL-API Systems
To generate trustworthy thermodynamic data (E-E-A-T), researchers must employ a self-validating experimental loop. Below is the standard protocol for determining the apparent molar volume and viscosity of [bdmim][Br] with an API/amino acid.
Equipment Required:
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Vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M)
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Microviscometer (e.g., Anton Paar SVM 3000)
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Analytical balance (precision ±1×10−4 g)
Step-by-Step Methodology:
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Sample Preparation: Prepare binary (Water + [bdmim][Br]) and ternary (Water + [bdmim][Br] + API) solutions by mass using ultra-pure Milli-Q water.
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Degassing: Degas all solutions using an ultrasonic bath for 15 minutes. Causality: Dissolved air bubbles in the vibrating U-tube will drastically lower the measured density, ruining the precision required for Vϕ calculations.
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Calibration: Calibrate the densimeter using ultra-pure water and dry air at the exact target temperatures (e.g., 293.15 K to 313.15 K).
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Measurement: Inject the sample into the densimeter and viscometer. Allow thermal equilibration (typically ±0.01 K stability) before recording the values.
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Data Derivation: Calculate the apparent molar volume using the equation:
Vϕ=ρM−mρρ01000(ρ−ρ0)(Where M is molar mass, m is molality, ρ is solution density, and ρ0 is solvent density).
Thermodynamic profiling workflow for [bdmim][Br] in aqueous solute systems.
Conclusion
1-butyl-2,3-dimethylimidazolium bromide ([bdmim][Br]) represents a highly tunable, thermodynamically fascinating ionic liquid. The C2-methylation fundamentally alters its thermal stability, melting point, and hydrogen-bonding capacity. For drug development professionals, its utility lies in its predictable aqueous thermodynamics—specifically its ability to engage in hydrophobic solute-solvent interactions with APIs and its capacity to act as a surface-active ionic liquid. By adhering to strict synthesis, purification, and densimetry protocols, researchers can leverage [bdmim][Br] to engineer advanced solvent systems and pharmaceutical formulations.
References
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Mixed Solvents – Thermodynamic and Transport Properties: A Review AIP Publishing[Link]
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Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids American Chemical Society (ACS)[Link]
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Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide Zeitschrift für Naturforschung B (De Gruyter)[Link]
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Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review National Institutes of Health (PMC)[Link]
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Ionic liquid mixtures as energy storage materials: a preliminary and comparative study Royal Society of Chemistry (RSC)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iolitec.de [iolitec.de]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
